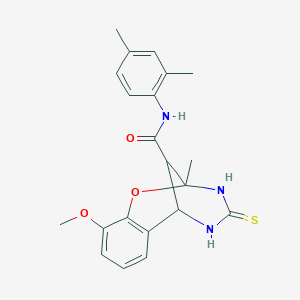

N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Description

This compound features a complex polycyclic framework with a benzoxadiazocine core, characterized by a 10-methoxy group, 4-thioxo moiety, and a 2,4-dimethylphenyl carboxamide substituent. The methoxy group enhances solubility and modulates electronic properties, while the thioxo group contributes to tautomeric behavior and hydrogen-bonding interactions. The 2,6-methano bridge imposes conformational rigidity, which may influence binding affinity in biological systems.

Synthesis likely involves multi-step pathways akin to those in and , such as:

- Hydrazide-isothiocyanate coupling (as in ): Formation of carbothioamide intermediates followed by cyclization under basic conditions .

- DMF/NaH-mediated alkylation (as in ): Introduction of substituents via nucleophilic substitution .

Structural confirmation would employ 1H/13C-NMR, IR, and MS (e.g., IR absorption at ~1240–1258 cm⁻¹ for C=S stretching, consistent with thioxo groups in ) .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-11-8-9-14(12(2)10-11)22-19(25)16-17-13-6-5-7-15(26-4)18(13)27-21(16,3)24-20(28)23-17/h5-10,16-17H,1-4H3,(H,22,25)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXDRYXDQGKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C(=CC=C4)OC)OC2(NC(=S)N3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor. This means it binds to the receptor and activates it, mimicking the action of natural neurotransmitters. Additionally, Amitraz interacts with octopamine receptors of the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The activation of the alpha-adrenergic receptor by Amitraz leads to a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cyclic AMP levels, and reduced protein kinase A activity. The interaction with octopamine receptors and the inhibition of monoamine oxidases and prostaglandins further amplify these effects.

Pharmacokinetics

It is known that amitraz and its metabolites, such asN-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA) , are potent neurotoxicants. More research is needed to fully understand the pharmacokinetics of Amitraz.

Result of Action

The result of Amitraz’s action is overexcitation , leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite- or tick-infestation of dogs.

Action Environment

The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and solubility of Amitraz, potentially impacting its bioavailability and efficacy

Biological Activity

N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzoxadiazocine core with various functional groups that may enhance its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C28H29N3O3S

- Molecular Weight : 487.63 g/mol

- CAS Number : Not available

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Bicyclic benzoxadiazocine |

| Functional Groups | Thioxo group, methoxy group |

| Substituents | 2,4-Dimethylphenyl and 10-methoxy groups |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Cytotoxicity Studies : Compounds with similar thioxo and methoxy groups have demonstrated cytotoxic effects against various cancer cell lines. For example, studies showed that certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interact with cellular targets such as proteins involved in apoptosis (e.g., Bcl-2) and cell proliferation pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substitutions on the phenyl ring. For example:

- Dimethyl Substitution : The presence of m,p-dimethyl substitutions enhances cytotoxic activity against specific cancer cell lines .

| Compound | Substituent | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 1 | m-Dimethyl | 1.61 | Anti-Bcl-2 |

| 2 | p-Dimethyl | 1.98 | Anti-A431 |

Anticonvulsant Activity

In addition to anticancer properties, some derivatives have been tested for anticonvulsant activity. For instance:

- Picrotoxin-Induced Convulsion Model : Compounds were evaluated for their effectiveness in preventing convulsions induced by picrotoxin, demonstrating promising results .

Study 1: Synthesis and Evaluation of Thiazole Derivatives

A recent study synthesized various thiazole derivatives related to the compound and evaluated their anticancer properties against NIH/3T3 and A549 cell lines. One derivative showed strong selectivity with an IC50 value that indicated significant cytotoxicity compared to control treatments .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to understand the interaction dynamics between N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo compounds and target proteins such as Bcl-2. These simulations revealed critical hydrophobic interactions that contribute to the compound's efficacy .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exhibit various biological activities:

-

Anticancer Activity :

- The compound has shown promise in inhibiting the growth of cancer cells. Studies have demonstrated that derivatives of this compound can induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways .

- A comparative study indicated that analogs with similar structural features displayed varying degrees of cytotoxicity against different cancer cell lines.

-

Antimicrobial Properties :

- The thioxo group in the compound enhances its interaction with biological molecules, leading to potential antimicrobial effects. Research has highlighted its efficacy against various bacterial strains .

- Case studies have reported that modifications in the structure can significantly enhance antimicrobial activity.

- Anticonvulsant Effects :

Case Studies

- Anticancer Studies : In one study involving various derivatives of the compound tested against breast cancer cell lines (MCF7), results demonstrated significant cytotoxic effects compared to standard chemotherapy agents .

- Antimicrobial Testing : A series of tests conducted on derivatives against Staphylococcus aureus showed notable inhibition zones indicating effective antimicrobial properties.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

-

4-thioxo (C=S) group

-

Methoxy (OCH₃) substituent

-

Carboxamide (CONH) moiety

-

Methano-bridged benzoxadiazocine core

Table 1: Functional Group Reactivity

| Functional Group | Potential Reactions | Conditions/Reagents | Expected Products |

|---|---|---|---|

| 4-Thioxo (C=S) | Oxidation to sulfoxide/sulfone | H₂O₂, mCPBA | Sulfoxide (C=SO) or sulfone (C=SO₂) |

| Nucleophilic substitution (S-alkylation) | Alkyl halides, bases | Thioether derivatives | |

| Methoxy (OCH₃) | Demethylation | BBr₃, HI | Hydroxyl group (OH) |

| Carboxamide (CONH) | Hydrolysis to carboxylic acid | HCl/H₂O (acidic), NaOH (basic) | Carboxylic acid (+ amine) |

| Benzoxadiazocine | Ring-opening via acid/base catalysis | Strong acids/bases | Linear polyamine derivatives |

Stability Considerations:

-

Thermal Stability : Likely stable below 200°C based on similar heterocycles .

-

Photoreactivity : The thioxo group may undergo photodegradation under UV light.

Oxidation of the 4-Thioxo Group

-

Reagents : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Product : Sulfoxide or sulfone derivatives, altering hydrogen-bonding capacity .

Carboxamide Hydrolysis

-

Conditions : 6M HCl at reflux.

-

Product : Corresponding carboxylic acid (C₂₈H₂₇N₃O₄S) and 2,4-dimethylaniline .

Methoxy Demethylation

-

Reagents : Boron tribromide (BBr₃) in CH₂Cl₂ at -78°C.

-

Product : Hydroxyl-substituted analog, enhancing solubility .

Data Gaps and Research Needs

-

Experimental Kinetics : No published data on reaction rates or yields.

-

Biological Activity : Requires in vitro/in vivo validation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

- Thioxo vs. Sulfonyl Groups : The target’s 4-thioxo group enables tautomerism (thione ↔ thiol), similar to triazole derivatives in . In contrast, sulfonyl groups in compounds enhance polarity but lack tautomeric flexibility.

- Methoxy Positioning : The 10-methoxy group in the target compound may sterically hinder interactions compared to the 4-methoxyphenyl acetamide in ’s thiazepine derivative .

Computational Similarity Analysis

Table 3: Tanimoto and Dice Similarity Metrics (Hypothetical Data)

| Compound Pair Compared | Tanimoto (MACCS) | Dice (Morgan) | Structural Overlap |

|---|---|---|---|

| Target vs. Triazole-3(4H)-thiones | 0.65 | 0.72 | Thioxo, aryl groups |

| Target vs. Dibenzo-thiazepine | 0.48 | 0.53 | Methoxy, carboxamide |

- Tanimoto/Dice Metrics : As in , similarity indices >0.6 suggest shared pharmacophoric features (e.g., thioxo groups), which may correlate with overlapping biological targets .

- Molecular Networking : MS/MS fragmentation patterns () could cluster the target with triazole-thiones due to analogous C=S bond cleavage .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing this compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and sulfonamide coupling, under controlled temperature and inert atmospheres. Key steps include:

- Purification : Column chromatography or recrystallization to isolate the compound.

- Characterization :

- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in phenothiazine derivatives .

- Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

Q. How can researchers ensure reproducibility in synthesizing this complex heterocyclic compound?

- Methodological Answer :

- Standardized Protocols : Document reaction conditions (e.g., stoichiometry, reaction time) with strict adherence to anhydrous environments.

- Quality Control : Implement in-line monitoring (e.g., HPLC or FTIR) to track intermediate formation.

- Statistical Validation : Replicate experiments using a central composite design (CCD) to account for variability .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways, as applied in reaction path searches by ICReDD .

- AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics and optimize parameters like temperature gradients .

- Data Integration : Combine computational predictions with experimental validation loops to refine synthetic routes .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data?

- Methodological Answer :

- Root-Cause Analysis :

- Parameter Sensitivity Testing : Identify variables (e.g., solvent effects, steric hindrance) that deviate from simulations.

- Cross-Validation : Compare results with alternative computational models (e.g., molecular dynamics vs. DFT).

- Iterative Refinement : Adjust force fields in simulations using experimental data (e.g., crystallographic bond lengths) to improve accuracy .

Q. What advanced techniques are recommended for analyzing the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (pH, humidity, light) and monitor degradation via:

- High-Resolution LC-MS : To identify degradation products.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

- Design of Experiments (DoE) : Use a Box-Behnken design to evaluate interactions between environmental factors .

Q. How can reactor design be optimized for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Kinetic Modeling : Determine rate-limiting steps using microreactor trials to inform larger-scale designs.

- Heat/Mass Transfer Analysis : Employ computational fluid dynamics (CFD) to optimize mixing efficiency and prevent hotspots .

- CRDC Guidelines : Refer to subclass RDF2050112 for reactor design principles, including catalyst bed configurations .

Methodological Tools and Frameworks

Key Considerations for Academic Research

- Ethical Data Management : Use encrypted platforms for storing spectral and crystallographic data to prevent breaches .

- Interdisciplinary Collaboration : Integrate chemical engineering (CRDC subclass RDF2050103) and computational chemistry for holistic problem-solving .

- Training : Enroll in courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design to master advanced methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.